3-Formylhex-2-en-2-yl thiocyanate

Description

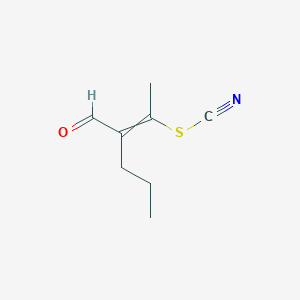

3-Formylhex-2-en-2-yl thiocyanate (CAS: 92600-04-9) is an organosulfur compound with the molecular formula C₈H₁₁NOS and a molecular weight of 169.24 g/mol . Its structure features a thiocyanate (-SCN) group, a formyl (-CHO) moiety, and an α,β-unsaturated alkene (hex-2-en-2-yl) backbone.

Properties

CAS No. |

92600-04-9 |

|---|---|

Molecular Formula |

C8H11NOS |

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-formylhex-2-en-2-yl thiocyanate |

InChI |

InChI=1S/C8H11NOS/c1-3-4-8(5-10)7(2)11-6-9/h5H,3-4H2,1-2H3 |

InChI Key |

XPPKOTNHBUMPCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C(C)SC#N)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylhex-2-en-2-yl thiocyanate typically involves the reaction of 3-formylhex-2-en-2-yl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

[ \text{3-Formylhex-2-en-2-yl chloride} + \text{KSCN} \rightarrow \text{this compound} + \text{KCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylhex-2-en-2-yl thiocyanate undergoes various types of chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Halides or alkoxides.

Scientific Research Applications

3-Formylhex-2-en-2-yl thiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Formylhex-2-en-2-yl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Thiocyanate-Containing Compounds

Structural and Functional Group Analysis

The following table compares 3-formylhex-2-en-2-yl thiocyanate with structurally related thiocyanate derivatives:

Key Observations:

- Structural Complexity : this compound is simpler in structure compared to heterocyclic derivatives like 19b and 7g , which incorporate multiple aromatic rings and fused thiazole/thiadiazole systems. These structural differences correlate with higher molecular weights (e.g., 560.68 g/mol for 19b ) and elevated melting points (300+ °C) in the latter compounds .

- Reactivity : The α,β-unsaturated alkene in this compound may enable conjugate additions or Diels-Alder reactions, whereas heterocyclic analogs (e.g., 7g ) exhibit reactivity dominated by their electron-deficient thiadiazole cores .

- Applications: While this compound lacks documented applications, bis-pyridone thiocyanates are utilized as fluorescent probes in microbiology , and thiazolidinone derivatives serve as intermediates in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.